Ammonium bromide (CAS: 12124-97-9) is a highly water-soluble, weakly acidic inorganic salt that serves as a high-purity, metal-free bromide donor. Unlike alkali metal halides, ammonium bromide is characterized by its complete thermal volatility, subliming directly to gas at approximately 452 °C without passing through a liquid phase[1]. In industrial and laboratory procurement, it is prioritized for applications requiring a cleanly removable halide source, such as advanced optoelectronic precursor formulations, or as a highly reactive intermediate in the generation of bromamine biocides for alkaline water treatment [2].
Substituting ammonium bromide with generic alkali bromides (such as sodium bromide or potassium bromide) introduces persistent metal cations that cannot be removed via thermal annealing; while NH4Br sublimes completely at 452 °C, NaBr melts at 747 °C, leaving a permanent solid residue that ruins thin-film semiconductor and catalyst purity [1]. Conversely, substituting with ammonium chloride (NH4Cl) fails in both optoelectronic and water treatment applications. In perovskite solar cells, chloride lacks the specific ionic radius required for bromide-based bandgap tuning [2]. In biocidal applications, NH4Cl generates monochloramine, which exhibits significantly lower antimicrobial efficacy at pH levels above 7.5 compared to the monobromamine generated by NH4Br [3].
For high-purity materials manufacturing, the thermal behavior of the halide source is a critical selection factor. Ammonium bromide undergoes complete sublimation at approximately 452 °C (with decomposition to NH3 and HBr beginning around 235 °C), leaving zero solid residue [1]. In direct contrast, sodium bromide (NaBr) does not sublime and instead melts at 747 °C, leaving a persistent metal ash[2]. This quantitative difference in thermal volatility makes NH4Br the only viable choice when a bromide donor must be completely driven off from a synthesized matrix or thin film via thermal annealing.
| Evidence Dimension | Thermal phase transition and residue formation |
| Target Compound Data | Sublimes at 452 °C, 0% solid residue |
| Comparator Or Baseline | NaBr (Melts at 747 °C, leaves persistent solid residue) |
| Quantified Difference | >290 °C lower thermal removal threshold with complete volatilization vs permanent solid melt |
| Conditions | Standard atmospheric pressure thermal annealing |
Essential for semiconductor, perovskite, and catalyst manufacturing where residual alkali metals (Na+, K+) would cause catastrophic electrical or chemical contamination.
In the fabrication of methylammonium lead iodide (MAPbI3) perovskite solar cells, the addition of NH4Br to the precursor solution significantly outperforms untreated controls. Research demonstrates that incorporating 12 mg/mL of NH4Br into the precursor regulates crystallization and eliminates PbI2 residue, yielding a maximum power conversion efficiency (PCE) of 19.07% [1]. This represents a 26.8% relative enhancement compared to control devices lacking the NH4Br additive [1]. The NH4+ cation manages reaction dynamics while the Br- partially substitutes I- to induce favorable lattice contraction, a dual-action mechanism not achievable with simple alkali bromides.
| Evidence Dimension | Power Conversion Efficiency (PCE) |
| Target Compound Data | 19.07% PCE with complete elimination of PbI2 residue |
| Comparator Or Baseline | Control precursor without NH4Br (~15.04% baseline PCE) |
| Quantified Difference | 26.8% relative enhancement in PCE |
| Conditions | Nanorod-based perovskite solar cells fabricated in ambient air |
Procuring NH4Br as a precursor additive directly translates to higher manufacturing yields and superior efficiency in commercial perovskite photovoltaic modules.
For industrial cooling towers operating at elevated pH, the choice of ammonium halide dictates the efficacy of the resulting biocide. When reacted with hypochlorite, ammonium bromide generates monobromamine (NH2Br), whereas ammonium chloride generates monochloramine (NH2Cl) [1]. Monobromamine maintains superior antimicrobial activity at pH levels above 7.5, where the efficacy of monochloramine and free chlorine drops precipitously[2]. Furthermore, bromamines dissipate more readily than chloramines, enabling industrial facilities to more easily comply with strict environmental protection limits for total halogen discharge [2].
| Evidence Dimension | Biocidal efficacy at pH > 7.5 and halogen dissipation rate |
| Target Compound Data | NH4Br-derived monobromamine (High efficacy at pH > 7.5, rapid dissipation) |
| Comparator Or Baseline | NH4Cl-derived monochloramine (Reduced efficacy at pH > 7.5, slow dissipation) |
| Quantified Difference | Superior high-pH biocidal action and faster environmental degradation |
| Conditions | Recirculating cooling water systems treated with hypochlorite oxidizers |
Drives the procurement of NH4Br over cheaper NH4Cl for water treatment facilities that must balance biofouling control in alkaline conditions with strict total halogen discharge regulations.
Directly following from its ability to enhance power conversion efficiency by over 26% and eliminate PbI2 residue [1], ammonium bromide is a critical additive in PSC manufacturing. It is the preferred choice over alkali bromides because it regulates crystallization, provides necessary bromide ions for bandgap tuning, and cleanly volatilizes during thermal annealing without leaving efficiency-killing metal cation traps.
Based on its superior performance in generating high-pH-stable monobromamine[2], ammonium bromide is formulated with hypochlorite donors for industrial biofouling control. It is prioritized over ammonium chloride in cooling towers operating above pH 7.5, where it provides stronger biocidal action and faster environmental dissipation to meet stringent total halogen discharge limits.
Because ammonium bromide completely sublimes at 452 °C [3], it is utilized as a metal-free bromide donor and mild acid catalyst in sensitive organometallic and pharmaceutical syntheses. Buyers select NH4Br over sodium bromide to ensure that excess reagents can be driven off entirely via vacuum or thermal processing, eliminating the need for complex aqueous washing steps that might degrade moisture-sensitive products.
Irritant